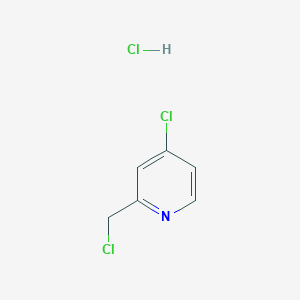

4-Chloro-2-(chloromethyl)pyridine hydrochloride

概要

説明

4-Chloro-2-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H6Cl3N. It is a chlorinated derivative of pyridine and is commonly used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in the fields of chemistry, biology, and industry.

作用機序

Target of Action

It is known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This makes it impossible for the cells to replicate .

Mode of Action

As an alkylating agent, 4-Chloro-2-(chloromethyl)pyridine hydrochloride would interact with its targets by transferring a methyl or other alkyl group onto the DNA molecule . This alkylation results in the mispairing of the nucleotides that make up DNA, leading to mutations and, ultimately, cell death .

Biochemical Pathways

Alkylating agents like this compound typically interfere with dna replication and transcription, affecting multiple pathways that rely on these fundamental cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action would likely include DNA damage due to alkylation, leading to mutations and cell death . This is a common result of the action of alkylating agents .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s reactivity might increase in the presence of moisture .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 166-173 °C (lit.)

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. One common method includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to 58-60°C while chlorine gas is introduced under light irradiation. The reaction temperature is maintained at 60-65°C until completion, as monitored by gas chromatography. The product is then isolated by distillation and converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield. The product is purified through crystallization and recrystallization techniques to achieve the desired purity levels.

化学反応の分析

Types of Reactions

4-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized pyridine compounds.

Reduction Products: Reduced pyridine derivatives.

Coupling Products: Biaryl compounds and other complex organic molecules.

科学的研究の応用

4-Chloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Industry: It is employed in the production of dyes, pigments, and other fine chemicals.

類似化合物との比較

Similar Compounds

2-Chloromethylpyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.

3-Chloromethylpyridine: Similar to 4-Chloro-2-(chloromethyl)pyridine hydrochloride but with the chloromethyl group at the 3-position.

4-Bromomethylpyridine: A brominated analogue with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications.

生物活性

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a chlorinated pyridine derivative with significant biological activity. This compound has garnered attention in various fields, including pharmacology and agrochemistry, due to its potential applications in drug synthesis and its interaction with biological systems.

- Molecular Formula : C₆H₆Cl₂N

- Molecular Weight : 198.48 g/mol

- CAS Number : 119396-04-2

Biological Activity Overview

The biological activity of this compound is multifaceted, primarily involving its role as a substrate for cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential implications for drug metabolism and the development of therapeutic agents.

Key Biological Activities

-

Anti-inflammatory Effects :

- The compound is involved in the synthesis of pyrimidines, which exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Studies have shown that derivatives of pyrimidines can significantly suppress COX-1 and COX-2 activities, leading to reduced production of inflammatory mediators such as prostaglandins .

Compound IC50 (μM) COX-1 IC50 (μM) COX-2 3b 19.45 ± 0.07 31.4 ± 0.12 4b 26.04 ± 0.36 23.8 ± 0.20 4d 28.39 ± 0.03 34.4 ± 0.10 -

Carcinogenic Potential :

- A bioassay conducted on Fischer 344 rats and B6C3F1 mice indicated no significant positive associations between the administered dosages of the compound and mortality or tumor incidence, suggesting a limited carcinogenic risk at tested levels . However, a slight dose-related increase in subcutaneous fibromas was noted in male rats, warranting further investigation into its long-term effects.

- Toxicological Profile :

This compound acts as an alkylating agent, capable of transferring alkyl groups to various biological targets. This property is crucial for its role in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific proteins involved in disease processes.

Synthesis and Derivative Studies

The synthesis of this compound typically involves chlorination reactions on pyridine derivatives, leading to various substituted products with distinct biological activities. Research indicates that modifications to the pyridine structure can enhance or alter biological efficacy, particularly concerning anti-inflammatory properties .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of related compounds, revealing that electron-withdrawing groups can significantly impact the pharmacological profiles of pyrimidine derivatives synthesized from this compound .

特性

IUPAC Name |

4-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQIIEIEMVWLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627848 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119396-04-2 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。